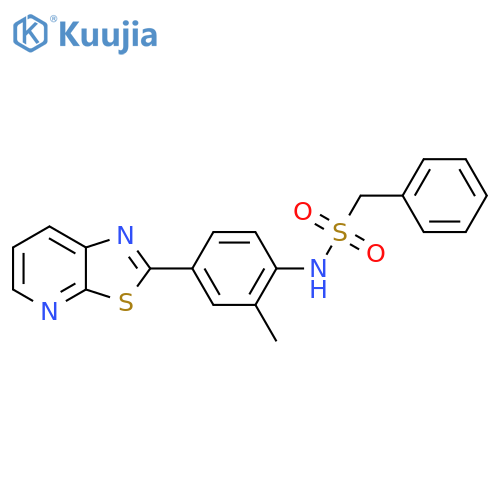

Cas no 2320726-48-3 (N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)

N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide

- N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide

- N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-phenylmethanesulfonamide

- 2320726-48-3

- F0695-0387

- AKOS032478400

- N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide

-

- インチ: 1S/C20H17N3O2S2/c1-14-12-16(19-22-18-8-5-11-21-20(18)26-19)9-10-17(14)23-27(24,25)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3

- InChIKey: GVXUABZLIKYTEK-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=CC=1)(NC1C=CC(C2=NC3=CC=CN=C3S2)=CC=1C)(=O)=O

計算された属性

- せいみつぶんしりょう: 395.07621914g/mol

- どういたいしつりょう: 395.07621914g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0695-0387-3mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 3mg |

$63.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-25mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 25mg |

$109.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-15mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 15mg |

$89.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-10mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 10mg |

$79.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-75mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 75mg |

$208.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-100mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 100mg |

$248.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-5mg |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 5mg |

$69.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-5μmol |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 5μl |

$63.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-2μmol |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 2μl |

$57.0 | 2023-05-18 | |

| Life Chemicals | F0695-0387-10μmol |

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide |

2320726-48-3 | 90%+ | 10μl |

$69.0 | 2023-05-18 |

N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamideに関する追加情報

Introduction to N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide (CAS No. 2320726-48-3)

N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2320726-48-3, represents a novel molecular entity with potential applications in the development of therapeutic agents. The intricate structure of this molecule, featuring a sulfonamide moiety and a fused heterocyclic system, positions it as a candidate for further exploration in drug discovery and molecular biology.

TheN-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide molecule is characterized by its dual pharmacophoric features: the sulfonamide group and the thiazolo[5,4-bpyridine] scaffold. These structural elements are known to contribute to the biological activity of various pharmaceutical compounds. The sulfonamide group, in particular, is widely recognized for its role in enhancing binding affinity and metabolic stability, making it a preferred choice in medicinal chemistry. The thiazolo[5,4-bpyridine] core is another pharmacologically relevant scaffold that has been extensively studied for its potential in modulating biological pathways.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and structural versatility. Among these, the thiazolo[5,4-bpyridine] scaffold has emerged as a particularly promising structure for the development of new drugs. This scaffold is known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this moiety into pharmaceutical compounds has led to the discovery of several lead candidates that are currently undergoing preclinical evaluation.

The sulfonamide group in N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide further enhances its potential as a therapeutic agent. Sulfonamides are well-documented for their ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The presence of both the sulfonamide and thiazolo[5,4-bpyridine] moieties in this compound suggests that it may possess multiple mechanisms of action, which could be advantageous in treating complex diseases.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the design of novel pharmaceutical compounds. TheN-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide molecule represents an excellent example of how careful consideration of molecular structure can lead to the discovery of biologically active entities. By combining two pharmacologically relevant scaffolds, this compound offers a unique opportunity to explore new therapeutic strategies.

The synthesis of N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 2-methyl-thiazolo[5,4-bpyridine] derivatives followed by their functionalization with phenylsulfonamides. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product.

The pharmacological evaluation of N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide has been conducted using both in vitro and in vivo models. Initial studies have shown promising results regarding its interaction with various biological targets. For instance, preliminary assays suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. Additionally, its ability to cross cell membranes suggests potential applications in drug delivery systems designed for targeted therapy.

The structural features of N-(2-methyl-4-{1,3thiazolo[5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide also make it an attractive candidate for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity and pharmacokinetic properties of this compound. Such modifications are crucial for improving drug efficacy while minimizing side effects.

In conclusion,N-(2-methyl-4-{1,3thiazolo[5,

2320726-48-3 (N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide) 関連製品

- 5463-78-5(1-(2-nitrophenyl)butane-1,3-dione)

- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)

- 1255529-23-7(Ent-Edoxaban)

- 1001754-30-8(3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine)

- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)

- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)

- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)